Prethcamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

8015-51-8 |

|---|---|

分子式 |

C25H46N4O4 |

分子量 |

466.7 g/mol |

IUPAC 名称 |

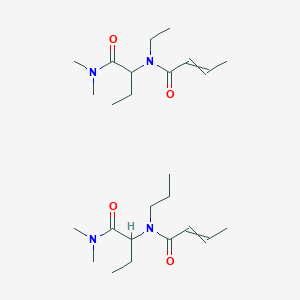

2-[but-2-enoyl(ethyl)amino]-N,N-dimethylbutanamide;2-[but-2-enoyl(propyl)amino]-N,N-dimethylbutanamide |

InChI |

InChI=1S/C13H24N2O2.C12H22N2O2/c1-6-9-12(16)15(10-7-2)11(8-3)13(17)14(4)5;1-6-9-11(15)14(8-3)10(7-2)12(16)13(4)5/h6,9,11H,7-8,10H2,1-5H3;6,9-10H,7-8H2,1-5H3 |

InChI 键 |

ZDHWSRRZUPRQBD-UHFFFAOYSA-N |

规范 SMILES |

CCCN(C(CC)C(=O)N(C)C)C(=O)C=CC.CCC(C(=O)N(C)C)N(CC)C(=O)C=CC |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Prethcamide in Respiratory Control

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prethcamide, a respiratory stimulant comprised of a 1:1 mixture of crotethamide and cropropamide (B41957), exerts its effects through a dual mechanism involving both peripheral and central nervous system pathways. This technical guide provides a comprehensive analysis of the available scientific literature on the mechanism of action of this compound, with a focus on its molecular targets and physiological effects on respiratory control. This document synthesizes quantitative data, details relevant experimental methodologies, and presents visual diagrams of the proposed signaling pathways and experimental workflows to serve as a resource for researchers and professionals in drug development.

Introduction

This compound is a respiratory stimulant, also known as an analeptic, that has been used to counteract respiratory depression.[1] It is a combination of two active N-crotonyl-N-alkyl-2-aminobutyric acid dimethylamide derivatives: crotethamide and cropropamide.[2] The primary mechanism of action of this compound involves the stimulation of peripheral chemoreceptors, primarily located in the carotid bodies, and a direct stimulatory effect on the central respiratory centers in the brainstem.[3] This dual action leads to an increase in respiratory drive, resulting in an elevated rate and depth of breathing.

Molecular Mechanism of Action

While the precise molecular targets of this compound's components, crotethamide and cropropamide, have not been definitively elucidated, the available evidence points towards a multi-faceted interaction with the complex network of respiratory control.

Peripheral Chemoreceptor Stimulation

The primary and most well-documented action of this compound is the stimulation of peripheral chemoreceptors, particularly the glomus cells within the carotid bodies.[3] These specialized cells are sensitive to changes in arterial oxygen (PaO2), carbon dioxide (PaCO2), and pH levels.

Signaling Pathway in Carotid Body Glomus Cells:

Stimulation of glomus cells by hypoxia, hypercapnia, or acidosis typically involves the inhibition of specific potassium (K+) channels, leading to membrane depolarization. This depolarization activates voltage-gated calcium (Ca2+) channels, resulting in an influx of Ca2+ and the subsequent release of neurotransmitters, such as ATP and acetylcholine. These neurotransmitters then activate afferent nerve fibers of the carotid sinus nerve, which transmit signals to the respiratory centers in the brainstem, ultimately increasing ventilation.

While direct evidence of this compound's interaction with specific ion channels is lacking, it is hypothesized that its components may modulate the activity of key potassium channels, such as the TASK-1 and TASK-3 channels, which are known to be involved in oxygen sensing in glomus cells.[4]

Figure 1: Hypothesized signaling pathway of this compound in carotid body glomus cells.

Central Respiratory Center Stimulation

In addition to its peripheral effects, this compound also directly stimulates the respiratory centers located in the medulla oblongata and pons of the brainstem.[3] These centers are responsible for generating the basic rhythm of breathing and modulating its rate and depth. The precise neuronal populations and receptors within the brainstem that are targeted by this compound are not yet fully understood.

Dopaminergic System Interaction:

The dopaminergic system is known to play a modulatory role in respiratory control, with both central and peripheral actions.[5][6][7][8] While a direct interaction between this compound and dopamine (B1211576) receptors has not been definitively proven, the possibility of such an interaction warrants further investigation. Dopamine D2 receptors are present in the carotid body and brainstem respiratory centers, and their modulation can influence respiratory drive.

Quantitative Data on Respiratory Effects

Quantitative data on the respiratory effects of this compound is limited. One study in healthy newborn calves provides some insight into its in vivo activity.

Table 1: Effects of Buccal this compound (375 mg Crotethamide & 375 mg Cropropamide) in Newborn Calves

| Time Post-Administration | Change in PaO2 | Change in PaCO2 | Effect on Inspiratory/Expiratory Volumes |

| Over 90 minutes | Gradual Increase | Gradual Decrease | Significant Increase |

Data synthesized from a study on the effects of respiratory stimulants in healthy new-born calves.

A study in patients with chronic ventilatory failure showed that oral this compound (200 mg, four times daily for one month) did not produce significant subjective or objective changes, including resting Pco2. However, a short-term study in a similar patient group demonstrated that a single oral dose of this compound led to a fall in mixed venous Pco2, reaching a minimum of 93% of the control value at 30 minutes and persisting for about three hours.[9]

Pharmacokinetics

The pharmacokinetic properties of this compound's components, crotethamide (ethyl butamide) and cropropamide (propyl butamide), have been studied in rabbits.

Table 2: Pharmacokinetic Parameters of Crotethamide and Cropropamide in Rabbits (Intravenous Administration)

| Parameter | Crotethamide (mean ± SD) | Cropropamide (mean ± SD) |

| Half-life (t1/2β, min) | 43.07 ± 10.54 | 30.0 ± 4.13 |

| Body Clearance (Clb, L/min) | 0.05 ± 0.0125 | 0.0962 ± 0.0269 |

Table 3: Pharmacokinetic Parameters of Crotethamide and Cropropamide in Rabbits (Oral Administration)

| Parameter | Crotethamide (mean ± SD) | Cropropamide (mean ± SD) |

| Absorption Rate Constant (ka, min⁻¹) | 0.033 ± 0.0073 | 0.0512 ± 0.0328 |

| Time to Max Concentration (tmax, min) | 30.0 ± 5.0 | 30.0 ± 5.0 |

| Bioavailability (F) | 24-32% | 24-32% |

Data from a study on the pharmacokinetics of this compound in rabbits.[1]

Experimental Protocols

Detailed experimental protocols specifically for investigating the mechanism of action of this compound are not widely published. However, established methodologies for studying respiratory stimulants can be adapted for this purpose.

In Vivo Assessment of Respiratory Stimulation

A general workflow for assessing the in vivo effects of a respiratory stimulant like this compound in a rodent model is outlined below.

Figure 2: General experimental workflow for in vivo assessment of respiratory stimulants.

Methodology:

-

Animal Model: Rodent models (e.g., rats, mice) are commonly used for initial in vivo screening of respiratory stimulants.[10][11]

-

Anesthesia and Instrumentation: Animals are anesthetized, and catheters are placed for drug administration and blood sampling. Tracheostomy may be performed for controlled ventilation and measurement of respiratory parameters.

-

Baseline Measurements: Stable baseline recordings of respiratory rate, tidal volume, minute ventilation, and arterial blood gases (PaO2, PaCO2, pH) are obtained.

-

Drug Administration: this compound (or its individual components) is administered via the desired route (e.g., intravenous, intraperitoneal, oral) at various doses to establish a dose-response relationship. A vehicle control group is essential.

-

Data Acquisition: Respiratory parameters are continuously monitored using techniques such as whole-body plethysmography. Arterial blood samples are collected at specific time points for blood gas analysis.

-

Data Analysis: Changes in respiratory parameters from baseline are calculated and compared between treatment and control groups. Statistical analysis is performed to determine significance.

In Vitro Carotid Body Preparation

To investigate the direct effects of this compound on peripheral chemoreceptors, an isolated, perfused, or superfused carotid body preparation can be utilized.

Methodology:

-

Tissue Dissection: The carotid bifurcation, including the carotid body and its associated sinus nerve, is carefully dissected from an anesthetized animal (e.g., rabbit, rat).[12]

-

Preparation Mounting: The preparation is mounted in a recording chamber and continuously perfused or superfused with a physiological salt solution equilibrated with a known gas mixture (e.g., normoxic, hypoxic, hypercapnic).

-

Nerve Recording: The activity of the carotid sinus nerve is recorded using a suction electrode.

-

Drug Application: this compound or its components are added to the perfusate at varying concentrations.

-

Data Analysis: Changes in the frequency and amplitude of nerve discharge in response to the drug are quantified and analyzed.

References

- 1. Pharmacokinetics of this compound following rapid intravenous injection and oral administration in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Some behavioral effects of this compound compared with those of its two components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mims.com [mims.com]

- 4. Potassium channel types in arterial chemoreceptor cells and their selective modulation by oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopaminergic interaction with the respiratory control system in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. OPIOIDERGIC AND DOPAMINERGIC MODULATION OF RESPIRATION - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Opioidergic and dopaminergic modulation of respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peripheral and central dopamine receptors in respiratory control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Long-term and short-term effects of oral this compound in chronic ventilatory failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A current review on animal models of anti-asthmatic drugs screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vivo Assessment of Airway Function in the Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New technique to completely isolate carotid sinus baroreceptor regions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Cropropamide and crotethamide molecular structure

An In-depth Technical Guide on the Molecular Structure of Cropropamide (B41957) and Crotethamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cropropamide and crotethamide are active pharmaceutical ingredients classified as respiratory stimulants. They are frequently formulated together in a fixed-ratio combination known as prethcamide, which has been utilized to counteract respiratory depression and to enhance respiratory drive. Understanding the specific molecular attributes of each component is fundamental for elucidating their mechanism of action, predicting their pharmacokinetic profiles, and guiding further research in the development of novel respiratory analeptics. This document provides a detailed technical overview of the molecular structure, physicochemical properties, and proposed mechanism of action for cropropamide and crotethamide.

Molecular Structure and Nomenclature

The core structure of both molecules is based on a substituted butanamide scaffold. The key difference lies in the N-alkyl substituent on the butanamide nitrogen, which is a propyl group for cropropamide and an ethyl group for crotethamide.

-

Cropropamide: The IUPAC name is (2E)-N-[1-(dimethylcarbamoyl)propyl]-N-propylbut-2-enamide.[1] It features a propyl group attached to the nitrogen atom of the 2-aminobutanamide (B112745) core.

-

Crotethamide: The IUPAC name is (2E)-N-[1-(dimethylcarbamoyl)propyl]-N-ethylbut-2-enamide. It possesses an ethyl group at the equivalent position.

Both molecules contain a chiral center at the C2 position of the butanamide moiety.

Physicochemical and Pharmacological Properties

A summary of the key quantitative data for cropropamide and crotethamide is presented below for comparative analysis. This data is essential for understanding the drug-like properties of these compounds.

| Property | Cropropamide | Crotethamide |

| Molecular Formula | C₁₃H₂₄N₂O₂ | C₁₂H₂₂N₂O₂ |

| Molecular Weight | 240.34 g/mol | 226.32 g/mol |

| CAS Number | 633-47-6 | 6168-76-9 |

| IUPAC Name | 2-[[(E)-but-2-enoyl]-propylamino]-N,N-dimethylbutanamide | 2-[[(E)-but-2-enoyl]-ethylamino]-N,N-dimethylbutanamide |

| Boiling Point | 128-130 °C at 0.25 mmHg | 132-134 °C at 0.03 Torr[2] |

| XLogP3 | 1.9 | 1.4 |

| Hydrogen Bond Donor Count | 0 | 0 |

| Hydrogen Bond Acceptor Count | 2 | 2 |

| Rotatable Bond Count | 7 | 6 |

Experimental Protocols: Synthesis

Detailed, step-by-step experimental protocols for the synthesis of cropropamide and crotethamide are not extensively detailed in publicly accessible literature. However, the preparation of N-substituted amino amides is described in U.S. Patent 2,447,587, which provides a general methodology. The synthesis would logically proceed via a two-step process: formation of the core N,N-dimethyl-2-(alkylamino)butanamide intermediate, followed by acylation.

General Synthetic Workflow

The logical workflow for the synthesis of these compounds can be generalized as follows. This process involves the initial formation of an amino amide intermediate, which is then acylated to yield the final product.

Caption: Generalized synthetic workflow for Cropropamide and Crotethamide.

Mechanism of Action and Signaling Pathways

Cropropamide and crotethamide function as respiratory stimulants by acting on both peripheral and central chemoreceptors. The primary site of peripheral action is the carotid body, a sensory organ that detects changes in arterial blood oxygen, carbon dioxide, and pH levels.

Action on Carotid Body Chemoreceptors

The binding of a stimulant like cropropamide or crotethamide to the glomus (type I) cells of the carotid body is believed to initiate a signaling cascade that mimics the effects of hypoxia. This leads to an increase in afferent signals to the respiratory centers in the brainstem, resulting in an increased rate and depth of breathing.

The generalized signaling pathway within a carotid body glomus cell upon stimulation is depicted below. While the precise molecular targets of cropropamide and crotethamide within this pathway are not fully elucidated, they are hypothesized to modulate ion channel activity, leading to cell depolarization.

Caption: Generalized signaling pathway in a carotid body glomus cell.

The key steps in this proposed pathway are:

-

Inhibition of Potassium (K+) Channels: The stimulant molecule is thought to inhibit background K+ channels in the glomus cell membrane.[3]

-

Membrane Depolarization: The reduction in K+ efflux leads to depolarization of the cell membrane.[3]

-

Calcium (Ca2+) Influx: Depolarization activates voltage-gated Ca2+ channels, causing an influx of extracellular calcium.[3]

-

Neurotransmitter Release: The rise in intracellular Ca2+ triggers the release of excitatory neurotransmitters, such as ATP and acetylcholine, into the synaptic cleft.[2]

-

Signal Propagation: These neurotransmitters bind to receptors on the afferent nerve endings of the carotid sinus nerve, increasing the frequency of action potentials sent to the nucleus of the solitary tract in the brainstem, thereby stimulating respiration.[3]

Conclusion

Cropropamide and crotethamide are structurally related respiratory stimulants whose activity stems from their interaction with the body's chemoreceptive systems. The subtle difference in their N-alkyl substituent likely influences their respective potency, duration of action, and metabolic profiles. While their general mechanism of action via stimulation of peripheral and central chemoreceptors is accepted, further research is required to identify their precise molecular targets and to fully delineate the downstream signaling events. The information presented in this guide serves as a foundational resource for professionals engaged in the study and development of drugs targeting respiratory control mechanisms.

References

- 1. Carotid body glomus cells: chemical secretion and transmission (modulation?) across cell-nerve ending junctions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carotid body chemoreceptors: physiology, pathology, and implications for health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carotid Body and Metabolic Syndrome: Mechanisms and Potential Therapeutic Targets | MDPI [mdpi.com]

Prethcamide as a Central Nervous System Stimulant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prethcamide, a respiratory stimulant, is a combination of two active components, crotethamide and cropropamide (B41957). Historically used as an analeptic agent, its primary function is to stimulate the central nervous system (CNS), leading to an increase in respiratory rate and tidal volume. This technical guide provides an in-depth overview of this compound, focusing on its core pharmacological principles, mechanism of action, pharmacokinetics, and the analytical and experimental methodologies used in its evaluation. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this CNS stimulant.

Introduction

This compound is a respiratory stimulant that was historically used to counteract respiratory depression.[1] It is a mixture of equal parts of two N,N-disubstituted amide derivatives of crotonic acid: crotethamide and cropropamide.[2] While its use in clinical practice has largely been superseded by other agents and advancements in mechanical ventilation, the study of this compound and its components provides valuable insights into the mechanisms of respiratory control and CNS stimulation. This guide aims to consolidate the available technical information on this compound, presenting it in a structured format for the scientific community.

Chemical and Physical Properties

This compound is a combination of crotethamide and cropropamide. The key chemical properties of these components are summarized in the table below.

| Property | Crotethamide | Cropropamide |

| IUPAC Name | 2-[[(E)-but-2-enoyl]-ethylamino]-N,N-dimethylbutanamide | 2-[[(E)-but-2-enoyl]-propylamino]-N,N-dimethylbutanamide |

| Molecular Formula | C12H22N2O2 | C13H24N2O2 |

| Molecular Weight | 226.32 g/mol | 240.34 g/mol |

| CAS Number | 6168-76-9 | 633-47-6 |

Mechanism of Action

This compound exerts its CNS stimulant effects through a dual mechanism, acting on both peripheral chemoreceptors and central respiratory centers.[1] While the precise molecular targets of this compound have not been fully elucidated, its action is consistent with the broader class of respiratory stimulants.

Peripheral Action: Carotid Body Chemoreceptors

The primary peripheral sites of action for respiratory stimulants are the carotid bodies. These sensory organs detect changes in arterial blood oxygen, carbon dioxide, and pH. The proposed mechanism involves the inhibition of specific potassium (K+) channels, such as the TASK-1, TASK-3, or other O2-sensitive K+ channels, in the glomus cells of the carotid body.[3][4] This inhibition leads to membrane depolarization, opening of voltage-gated calcium (Ca2+) channels, and subsequent release of neurotransmitters, including ATP and acetylcholine. These neurotransmitters then excite afferent nerve fibers of the carotid sinus nerve, which project to the nucleus tractus solitarius (NTS) in the brainstem, signaling for an increase in respiration.[5]

Central Action: Medullary Respiratory Centers

Afferent signals from the peripheral chemoreceptors converge on the nucleus tractus solitarius (NTS) in the medulla oblongata.[6] The primary excitatory neurotransmitter in this pathway is glutamate.[7] From the NTS, signals are relayed to other respiratory control centers in the medulla, including the ventral respiratory group (VRG) and the dorsal respiratory group (DRG), which contain the primary neurons that generate the respiratory rhythm.[7] this compound is thought to directly or indirectly modulate the activity of these central respiratory neurons, leading to an increased firing rate and a more robust respiratory output.

Putative Role of Catecholamines

Some evidence suggests that this compound may also increase the release of catecholamines, such as norepinephrine (B1679862) and dopamine (B1211576).[1] An increase in catecholaminergic neurotransmission in brainstem respiratory centers could contribute to the overall stimulant effect. This may occur through modulation of dopamine β-hydroxylase, the enzyme responsible for converting dopamine to norepinephrine.[5][8]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for this compound, based on the general mechanism of action for respiratory stimulants.

Proposed mechanism of action for this compound.

Pharmacokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion

Pharmacokinetic data for this compound in humans is limited. Studies in horses and rabbits provide some insights into its disposition. Following oral administration, the bioavailability of crotethamide and cropropamide is low, suggesting either incomplete absorption or a significant first-pass metabolism.[9]

The primary metabolic pathway for both crotethamide and cropropamide is N-demethylation of the [(dimethylamino)-carbonyl]-propyl moiety.[10] The resulting metabolites are then excreted in the urine.

Pharmacokinetic Parameters

The following table summarizes pharmacokinetic parameters for the components of this compound in horses after intravenous administration.

| Parameter | Crotethamide | Cropropamide |

| Total Plasma Clearance (ml min⁻¹ kg⁻¹) | > 5 | > 5 |

| Renal Clearance | Comparable between drugs | Comparable between drugs |

Note: Data is derived from studies in horses and may not be directly extrapolated to humans.[9]

Quantitative Data on CNS Stimulant Effects

A study in healthy newborn calves provides some comparative data on the effects of this compound, doxapram, and lobeline (B1674988) on respiratory parameters.

| Parameter | This compound | Doxapram |

| Effect on PaO2 | Gradual increase over 90 min | Increase from 77.7 to 93.2 mmHg at 1 min |

| Effect on PaCO2 | Gradual decrease over 90 min | Decrease from 42.6 to 33.1 mmHg at 1 min |

| Effect on Minute Volume | Significant increase in inspiratory and expiratory volumes | Increase from 13.8 to 28.5 L/min at 1 min |

Note: This data is from a study in calves and dosages and effects may differ in humans.

Experimental Protocols

Analysis of this compound and its Metabolites in Urine by GC-MS

This protocol is a general guide for the detection and characterization of this compound and its N-demethylated metabolites in urine.

6.1.1. Sample Preparation

-

To 1 mL of urine, add an internal standard.

-

Perform enzymatic hydrolysis using β-glucuronidase/arylsulfatase to cleave any conjugated metabolites.

-

Adjust the pH of the sample to alkaline (pH 9-10) with a suitable buffer.

-

Perform liquid-liquid extraction with an organic solvent such as a mixture of chloroform (B151607) and isopropanol.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis. For enhanced volatility, derivatization with a silylating agent (e.g., BSTFA with 1% TMCS) may be performed.[12]

6.1.2. GC-MS Conditions

-

Gas Chromatograph: Equipped with a capillary column suitable for drug analysis (e.g., HP-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 100°C, holding for 1 minute, then ramping to 300°C at 10°C/min, and holding for 5 minutes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification of unknown metabolites or in selected ion monitoring (SIM) mode for quantification of known compounds.

In Vivo Assessment of Respiratory Stimulation in Animal Models

Whole-body plethysmography is a common non-invasive method to assess respiratory function in conscious and unrestrained small animals.[6][13]

6.2.1. Experimental Workflow

-

Acclimatize the animal (e.g., rat) to the plethysmography chamber.

-

Record baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) for a defined period.

-

Administer this compound or a control substance via a suitable route (e.g., intraperitoneal, intravenous).

-

Continuously record the respiratory parameters for a set duration post-administration to observe the onset, magnitude, and duration of the stimulant effect.

-

Data is typically analyzed by comparing the post-treatment values to the baseline values for each animal.

Workflow for in vivo respiratory assessment.

Chemical Synthesis

The synthesis of the components of this compound, crotethamide and cropropamide, involves the acylation of the corresponding N-alkyl-2-aminobutyric acid dimethylamide with crotonyl chloride. A patent from 1948 describes the preparation of cropropamide.[9]

The general synthetic route can be outlined as follows:

-

Synthesis of N-propyl-2-aminobutyric acid dimethylamide: This intermediate can be prepared from 2-aminobutyric acid through a series of reactions involving N-propylation and amidation.

-

Acylation: The N-propyl-2-aminobutyric acid dimethylamide is then reacted with crotonyl chloride in the presence of a base to yield cropropamide.

A similar pathway would be followed for the synthesis of crotethamide, starting with N-ethyl-2-aminobutyric acid dimethylamide.

Conclusion

This compound serves as a classic example of a CNS stimulant with primary effects on the respiratory system. Its mechanism of action, while not fully elucidated at the molecular level, is believed to involve the modulation of peripheral chemoreceptors and central respiratory control centers, potentially through interactions with ion channels and neurotransmitter systems. While its clinical application has diminished, the study of this compound and its components continues to be relevant for understanding the fundamental principles of respiratory pharmacology and for the development of novel CNS-acting drugs. Further research is warranted to precisely identify its molecular targets and to fully characterize its dose-response relationship in humans.

References

- 1. A DOUBLE BLIND COMPARISON OF DOXAPRAM, ETHAMIVAN AND METHYLPHENIDATE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the ATP-sensitive K+ channel in the rat carotid body glomus cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heteromeric TASK-1/TASK-3 is the major oxygen-sensitive background K+ channel in rat carotid body glomus cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. idus.us.es [idus.us.es]

- 5. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]

- 6. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutamatergic neural transmission in the nucleus tractus solitarius: N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dopamine beta-hydroxylase: activity and inhibition in the presence of beta-substituted phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation [mdpi.com]

- 11. Drugs and pharmaceuticals: management of intoxication and antidotes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid sample pre-treatment prior to GC-MS and GC-MS/MS urinary toxicological screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Pharmacological Profile of Prethcamide Components: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prethcamide, a respiratory stimulant, is a combination of two active components: cropropamide (B41957) and crotethamide. This technical guide provides a comprehensive overview of the pharmacological profile of these components, including their mechanism of action, pharmacokinetics, and the analytical methodologies used for their quantification. The information is presented to support research and drug development activities, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways.

Introduction

This compound is a respiratory stimulant comprised of an equimolar mixture of cropropamide and crotethamide.[1][2] It exerts its effects by stimulating both central and peripheral chemoreceptors, leading to an increase in respiratory rate and depth.[3][4][5] Additionally, this compound has been observed to have pressor effects, which may be attributed to an increase in catecholamine release.[3][4] This guide delves into the individual pharmacological properties of its constituent compounds, cropropamide and crotethamide.

Mechanism of Action

The primary mechanism of action for this compound's components involves the stimulation of the body's respiratory drive. This is achieved through a dual action on both the peripheral and central chemoreceptors.

-

Peripheral Chemoreceptor Stimulation: Cropropamide and crotethamide act on the carotid and aortic bodies, which are sensitive to changes in arterial oxygen, carbon dioxide, and pH levels. Stimulation of these receptors sends afferent signals to the respiratory centers in the brainstem, leading to an increased rate and depth of breathing.

-

Central Chemoreceptor Stimulation: The components also directly stimulate the respiratory centers located in the medulla oblongata, further enhancing the respiratory drive.[4][5]

-

Catecholamine Release: this compound may also induce the release of catecholamines, such as adrenaline and noradrenaline.[3][4] This action likely contributes to the observed pressor effects, including an increase in blood pressure and heart rate. The precise mechanism of this catecholamine release is not fully elucidated but may involve direct action on the adrenal medulla or indirect stimulation via the central nervous system.

Signaling Pathways

The signaling pathways involved in the actions of cropropamide and crotethamide are complex and involve the integration of chemosensory information and sympathetic nervous system activation.

Pharmacokinetic Profile

Limited pharmacokinetic data for cropropamide and crotethamide are available, primarily from studies in animal models. No comprehensive human pharmacokinetic data has been identified in publicly available literature.

Summary of Pharmacokinetic Parameters

The following tables summarize the available pharmacokinetic parameters for cropropamide and crotethamide in horses and rabbits.

Table 1: Pharmacokinetic Parameters of Cropropamide and Crotethamide in Horses (Intravenous Administration)

| Parameter | Cropropamide | Crotethamide | Units |

| Total Plasma Clearance | > 5 | > 5 | mL/min/kg |

| Renal Clearance | Comparable for both | Comparable for both | - |

Source: Sams RA, et al. (1997)

Table 2: Pharmacokinetic Parameters of Cropropamide and Crotethamide in Rabbits (Intravenous Administration)

| Parameter | Cropropamide (Propyl Butamide) | Crotethamide (Ethyl Butamide) | Units |

| Half-life (t½β) | 30.0 ± 4.13 | 43.07 ± 10.54 | min |

| Body Clearance (Clb) | 0.0962 ± 0.0269 | 0.05 ± 0.0125 | L/min |

Source: PubMed ID: 7159910

Table 3: Pharmacokinetic Parameters of Cropropamide and Crotethamide in Rabbits (Oral Administration)

| Parameter | Cropropamide (Propyl Butamide) | Crotethamide (Ethyl Butamide) | Units |

| Absorption Rate Constant (ka) | 0.0512 ± 0.0328 | 0.033 ± 0.0073 | min⁻¹ |

| Time to Peak Concentration (tmax) | 30.0 ± 5.0 | 30.0 ± 5.0 | min |

| Bioavailability (F) | 24 - 32 | 24 - 32 | % |

Source: PubMed ID: 7159910

Experimental Protocols

The quantification of cropropamide and crotethamide in biological matrices typically relies on chromatographic techniques. The following sections outline the general methodologies.

Gas Chromatography (GC) for Pharmacokinetic Studies

A common method for the analysis of this compound components involves gas chromatography with a nitrogen-specific detector.

References

- 1. Effects of cyclopropane on catecholamine release from bovine adrenal medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chlorpropamide pharmacokinetics in young healthy adults and older diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of Hypoglycemic Drugs by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Screening of chlorpropamide in horse plasma by high-performance liquid chromatography with ultraviolet absorbance detection, and confirmation by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gas-liquid chromatographic estimation of tolbutamide and chlorpropamide in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Action of Prethcamide on Peripheral Chemoreceptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prethcamide, a respiratory stimulant comprised of a 1:1 mixture of cropropamide (B41957) and crotethamide, has been historically utilized to counteract respiratory depression. Its mechanism of action is attributed to the stimulation of both central respiratory centers and peripheral chemoreceptors. However, a detailed technical understanding of its specific effects at the peripheral chemoreceptor level remains surprisingly sparse in publicly available literature. This guide synthesizes the available, albeit limited, information on this compound and contextualizes it within the broader, well-established framework of peripheral chemoreceptor physiology. By examining data from analogous respiratory stimulants such as doxapram (B1670896) and nikethamide, we extrapolate a plausible, though hypothetical, mechanism of action for this compound on the glomus cells of the carotid body. This document aims to provide a comprehensive resource for researchers, incorporating what is known, highlighting knowledge gaps, and presenting detailed experimental protocols relevant to the study of respiratory stimulants and their interaction with peripheral chemoreceptors.

Introduction to Peripheral Chemoreceptors and Respiratory Control

Peripheral chemoreceptors, primarily located in the carotid and aortic bodies, are essential sensory organs that monitor the chemical composition of arterial blood, namely the partial pressures of oxygen (PaO2) and carbon dioxide (PaCO2), as well as pH. The carotid bodies are the principal peripheral chemoreceptors in humans and are highly sensitive to hypoxia.

Stimulation of these chemoreceptors, particularly in response to a drop in PaO2, triggers a reflex increase in ventilation, heart rate, and blood pressure to restore normal blood gas levels. This chemoreflex is critical for physiological adaptation to high altitude and in various pathological conditions characterized by respiratory insufficiency.

The functional unit of the carotid body is the glomerulus, which consists of type I (glomus) cells and type II (sustentacular) cells. Glomus cells are the primary oxygen-sensing cells. In response to hypoxia, these cells depolarize, leading to the release of neurotransmitters that excite afferent nerve endings of the carotid sinus nerve, which then transmits this information to the respiratory centers in the brainstem.

This compound: A General Overview

This compound, formerly marketed as Micoren, is a respiratory stimulant indicated for the treatment of respiratory depression from various causes. It is a combination of two N-substituted crotonyl amides: cropropamide and crotethamide. While it is generally accepted that this compound exerts its effects through the stimulation of both peripheral chemoreceptors and central respiratory centers, the specific molecular interactions at the peripheral level are not well-documented. Clinical observations describe it as a mild and sometimes inconsistent respiratory stimulant, with a slower onset and more prolonged action compared to other analeptics. Some studies have reported unpleasant side effects associated with its use.

Quantitative Data on the Effects of Respiratory Stimulants

Table 1: Effects of this compound on Ventilatory and Blood Gas Parameters in Neonatal Calves

| Parameter | Pre-treatment (Mean ± SD) | Post-treatment (90 min, Mean ± SD) |

| Arterial pO2 (mmHg) | 77.7 ± 18.8 | Gradual Increase |

| Arterial pCO2 (mmHg) | 42.6 ± 4.9 | Gradual Decrease |

| Inspiratory Volume | Baseline | Significantly Increased |

| Expiratory Volume | Baseline | Significantly Increased |

Data adapted from a study on healthy newborn calves. The study noted that while doxapram had a more distinct and immediate stimulatory effect, this compound produced a gradual improvement in blood gas parameters over the 90-minute observation period.

Table 2: Comparative Effects of Various Respiratory Stimulants on Ventilation

| Drug | Animal Model/Subject | Dose | Effect on Minute Ventilation (V̇E) |

| This compound | Healthy Young Men | Intravenous | Mild and inconstant increase |

| Doxapram | Anesthetized Subjects | 20 mg i.v. | Increase of 3.3 L (air), 1.9 L (oxygen) |

| Nikethamide | - | - | Stimulates medullary and peripheral chemoreceptors |

| Lobeline | Neonatal Calves | 5 mg i.v. | No measurable effect |

This table provides a qualitative and quantitative comparison of different respiratory stimulants. The data for doxapram highlights the contribution of peripheral chemoreceptors, as the response is attenuated by hyperoxia.

Proposed Signaling Pathway for this compound at the Peripheral Chemoreceptors

Given the lack of specific molecular studies on this compound, we propose a hypothetical signaling pathway based on the known mechanisms of other respiratory stimulants, particularly doxapram, which is also known to act on peripheral chemoreceptors.

It is plausible that the active components of this compound, cropropamide and crotethamide, act on the glomus cells of the carotid body. The proposed mechanism involves the inhibition of specific potassium (K+) channels. In their resting state, glomus cells maintain a negative membrane potential through the outward leak of K+ ions. Inhibition of these K+ channels would lead to a depolarization of the cell membrane. This depolarization would then activate voltage-gated calcium (Ca2+) channels, causing an influx of Ca2+ into the cell. The rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of neurotransmitter-containing vesicles. These neurotransmitters, such as ATP and acetylcholine, then bind to receptors on the afferent nerve endings of the carotid sinus nerve, leading to the generation of action potentials that signal the brainstem to increase respiration.

An In-depth Technical Guide to the Synthesis of Cropropamide and Crotethamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathways for cropropamide (B41957) and crotethamide, two active components of the respiratory stimulant prethcamide. The document outlines the synthetic route, experimental protocols, and available physicochemical and spectral data to support research and development activities.

Introduction

Cropropamide (N-[1-[(dimethylamino)carbonyl]propyl]-N-propyl-2-butenamide) and crotethamide (N-[1-[(dimethylamino)carbonyl]propyl]-N-ethyl-2-butenamide) are synthetic amide derivatives. In combination, they form this compound, a respiratory stimulant. Understanding their synthesis is crucial for the exploration of their pharmacological properties and the development of related compounds. This guide details a two-step synthesis for each compound, starting from readily available precursors.

Synthesis Pathway

The synthesis of both cropropamide and crotethamide follows a two-step procedure. The first step involves the nucleophilic substitution of a halogenated amide with a primary amine to form a secondary amino amide intermediate. The second step is the acylation of this intermediate with crotonyl chloride to yield the final product.

Synthesis of Cropropamide

The synthesis of cropropamide involves the reaction of 2-chlorobutyric acid dimethylamide with propylamine (B44156), followed by acylation with crotonyl chloride.

Synthesis of Crotethamide

The synthesis of crotethamide is analogous to that of cropropamide, with ethylamine (B1201723) being used in place of propylamine in the first step.

Experimental Protocols

The following protocols are based on the general principles of N-alkylation of halo-amides and subsequent acylation, as suggested by the available literature.

Synthesis of 2-(N-propylamino)butyric acid dimethylamide (Intermediate for Cropropamide)

Materials:

-

2-Chlorobutyric acid dimethylamide

-

Propylamine

-

Anhydrous benzene (B151609) (or a suitable high-boiling inert solvent)

-

Potassium carbonate (or another suitable acid scavenger)

Procedure:

-

In a pressure vessel, dissolve 2-chlorobutyric acid dimethylamide in anhydrous benzene.

-

Add a molar excess of propylamine to the solution.

-

Add an equivalent of potassium carbonate to act as an acid scavenger.

-

Seal the vessel and heat the mixture to approximately 110 °C. The reaction should be monitored for the consumption of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated hydrochloride salt and any remaining potassium carbonate.

-

The benzene solution is then washed with water and a dilute potassium hydroxide (B78521) solution to remove any remaining salts and unreacted starting materials.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude 2-(N-propylamino)butyric acid dimethylamide is purified by vacuum distillation.

Synthesis of Cropropamide

Materials:

-

2-(N-propylamino)butyric acid dimethylamide

-

Crotonyl chloride

-

Anhydrous benzene (or a suitable inert solvent)

-

A non-nucleophilic base (e.g., triethylamine (B128534) or pyridine)

Procedure:

-

Dissolve 2-(N-propylamino)butyric acid dimethylamide in anhydrous benzene in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Add an equimolar amount of a non-nucleophilic base to the solution.

-

Slowly add an equimolar amount of crotonyl chloride, dissolved in anhydrous benzene, to the cooled solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).

-

Filter the reaction mixture to remove the precipitated hydrochloride salt of the base.

-

Wash the filtrate with water, a dilute acid solution, and then a dilute sodium bicarbonate solution to remove any unreacted starting materials and byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude cropropamide is then purified by vacuum distillation.

Synthesis of 2-(N-ethylamino)butyric acid dimethylamide (Intermediate for Crotethamide)

This intermediate is synthesized following the same procedure as for the propyl-analogue (Section 3.1), substituting propylamine with an equimolar amount of ethylamine.

Synthesis of Crotethamide

Crotethamide is synthesized from 2-(N-ethylamino)butyric acid dimethylamide following the same acylation procedure as for cropropamide (Section 3.2).

Data Presentation

The following tables summarize the available quantitative data for the synthesized compounds.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) |

| Cropropamide | C₁₃H₂₄N₂O₂ | 240.34 | Liquid | 128-130 at 0.25 mmHg |

| Crotethamide | C₁₂H₂₂N₂O₂ | 226.32 | Not specified | Not available |

| 2-(N-propylamino)butyric acid dimethylamide | C₉H₂₀N₂O | 172.27 | Not specified | Not available |

| 2-(N-ethylamino)butyric acid dimethylamide | C₈H₁₈N₂O | 158.24 | Not specified | Not available |

Table 2: Spectroscopic Data

| Compound | Mass Spectrometry (m/z) | Key IR Absorptions (cm⁻¹) |

| Cropropamide | [M]+ at 240.34 | ~1650 (Amide C=O), ~1620 (C=C) |

| Crotethamide | [M]+ at 226.32 | ~1650 (Amide C=O), ~1620 (C=C) |

Logical Relationships and Experimental Workflow

The overall experimental workflow for the synthesis of both compounds can be visualized as a sequential process.

Conclusion

This technical guide provides a foundational understanding of the synthesis of cropropamide and crotethamide. While the general synthetic pathway is established, further research is required to optimize reaction conditions, determine precise yields, and fully characterize the products and intermediates using modern analytical techniques, particularly NMR spectroscopy. The provided protocols offer a solid starting point for researchers and drug development professionals working with these and related compounds.

The Research Imperative for Prethcamide in Neonatal Respiratory Depression: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neonatal respiratory depression remains a critical challenge in perinatal care, necessitating exploration of all potential therapeutic avenues. Historically, analeptic agents, or respiratory stimulants, saw a period of use, but were largely abandoned due to a narrow therapeutic window and the advent of advanced ventilatory support.[1][2][3] This whitepaper revisits one such agent, Prethcamide, not as a recommendation for current clinical practice, but as a subject for renewed, rigorous scientific investigation. The existing data on this compound in a neonatal context is virtually non-existent in humans, compelling a foundational research-oriented approach. This document synthesizes the known pharmacology of this compound, places it within the historical context of neonatal resuscitation, and proposes a framework for future research by outlining hypothetical experimental protocols and key areas of investigation. All quantitative data from available non-human neonatal studies are presented to serve as a baseline for future translational research.

Introduction: The Unmet Need in Neonatal Respiratory Management

The transition to extrauterine life is marked by the critical initiation of continuous respiration. Failure of this process, leading to neonatal respiratory depression or apnea (B1277953) of prematurity, can result in hypoxia, bradycardia, and long-term neurological sequelae.[4][5] While mechanical ventilation and methylxanthines like caffeine (B1668208) are the current standards of care, they are not without limitations and adverse effects.[4][6][7] The exploration of alternative or adjunctive pharmacological agents is therefore a valid and necessary scientific pursuit.

Analeptic drugs, which stimulate respiration, were once widely used but fell out of favor by the late 1960s due to concerns about safety and efficacy.[3][8] However, with modern advancements in pharmacokinetics, pharmacodynamics, and targeted drug development, a re-evaluation of the core mechanisms of these historical agents is warranted. This compound, a respiratory stimulant composed of cropropamide (B41957) and crotethamide, represents one such agent with a plausible, yet unverified, potential in the neonatal population.[9]

This compound: Core Pharmacology and Mechanism of Action

This compound is a respiratory stimulant with a brief duration of action.[10] Its primary mechanism involves the stimulation of both peripheral chemoreceptors (located in the carotid and aortic bodies) and the central respiratory centers in the medulla oblongata.[10][11] This dual action leads to an increase in both the rate and depth of respiration. Additionally, this compound exhibits pressor effects and may enhance the release of catecholamines.[10]

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C25H46N4O4[12] |

| Molar Mass | 466.7 g/mol [12] |

| Synonyms | Gycoren, Miconen, Micoren, Respirot[12] |

| Components | Cropropamide and Crotethamide[9][12] |

Signaling Pathway for this compound-Induced Respiratory Stimulation

Review of Existing (Non-Human Neonatal) Research

Direct research on this compound in human neonates is absent from the published literature. The most relevant available study investigated the effects of this compound in healthy newborn calves and compared it to other respiratory stimulants. This study provides the only available quantitative data in a neonatal mammal model and serves as a critical starting point for any future investigation.

A 2012 study administered this compound (375 mg crotethamide and 375 mg cropropamide) buccally to 18 newborn calves (3-15 hours old).[13] The effects on spirometric and blood gas variables were measured over a 90-minute period.

Table 1: Spirometric and Blood Gas Changes in Neonatal Calves Following this compound Administration[13]

| Parameter | Baseline (Mean ± SD) | Post-Treatment Effect | Time Course |

| Inspiratory Volume | N/A | Significant Increase | N/A |

| Expiratory Volume | N/A | Significant Increase | N/A |

| Arterial pO2 | N/A | Gradual Increase | Over 90 minutes |

| Arterial pCO2 | N/A | Gradual Decrease | Over 90 minutes |

Note: The study reported significant increases in volumes but did not provide baseline and peak values in the abstract. The changes in blood gases were described as "gradual."

Proposed Framework for Future Neonatal Research

Given the complete lack of human neonatal data, a phased, systematic research approach is mandatory. The following outlines a logical progression for investigating the potential of this compound.

Phase 1: Preclinical Research

-

Animal Model Selection: Utilize established neonatal animal models (e.g., preterm lambs, piglets) that accurately reflect human neonatal respiratory physiology.

-

Pharmacokinetics & Pharmacodynamics (PK/PD): Determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound's components in the neonatal model. Establish a dose-response curve for both efficacy (respiratory rate, tidal volume, blood gases) and toxicity.

-

Safety and Toxicology: Assess for acute and long-term adverse effects, with a particular focus on the central nervous system (e.g., seizure threshold), cardiovascular system (e.g., hypertension, arrhythmias), and potential for off-target effects.[10]

Hypothetical Experimental Workflow for Preclinical PK/PD Study

Phase 2: Human Clinical Trials (Hypothetical)

Should preclinical data demonstrate a favorable efficacy and safety profile, a highly cautious and ethically rigorous clinical trial program could be considered.

Table 2: Hypothetical Phase I/II Clinical Trial Protocol

| Protocol Section | Details |

| Objective | To assess the safety, tolerability, and pharmacokinetics of single, ascending doses of this compound in stable preterm neonates with apnea of prematurity. |

| Study Design | Open-label, single-center, dose-escalation study. |

| Population | 5-10 stable preterm infants (e.g., 28-32 weeks gestational age) with documented apnea of prematurity, unresponsive to or intolerant of standard methylxanthine therapy. |

| Intervention | Single intravenous (IV) dose of this compound, starting at a fraction of the dose found effective in animal models, with slow escalation in subsequent subjects. |

| Primary Outcome | Incidence of pre-defined adverse events (e.g., tachycardia, hypertension, seizure activity, hypertonia) within 24 hours of administration. |

| Secondary Outcomes | - Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).- Change in frequency and severity of apneic, bradycardic, and desaturation events.- Change from baseline in respiratory rate and pCO2. |

| Monitoring | Continuous cardiorespiratory monitoring, continuous EEG, frequent blood pressure monitoring, serial blood sampling for PK analysis. |

Conclusion and Future Directions

This compound is a respiratory stimulant with a known mechanism of action but a complete absence of clinical data in human neonates. Its historical classification as an analeptic places it in a category of drugs largely abandoned in neonatology due to safety concerns.[2][3] However, the single animal study in neonatal calves suggests a potential for respiratory stimulation.[13]

This whitepaper is not an endorsement of this compound's use but a call to action for foundational research. The significant physiological differences between neonates and adults, particularly in drug metabolism and distribution, mean that no assumptions can be made.[14][15][16][17] A rigorous, bottom-up research program, starting with robust preclinical animal models, is the only responsible path forward. Should such research demonstrate a clear therapeutic window with a favorable safety profile, this compound could one day be revisited as a potential tool in the management of neonatal respiratory depression. Until such data exists, its use in this vulnerable population remains purely hypothetical and is not recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. History of neonatal resuscitation. Part 2: oxygen and other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. History of Respiratory Stimulants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prophylactic methylxanthine for prevention of apnoea in preterm infants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methylxanthine treatment for apnea in preterm infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apnea of Prematurity Medication: Methylxanthines [emedicine.medscape.com]

- 7. Which common stimulant medicine is best for premature babies whose breathing pauses during sleep (apnea)? | Cochrane [cochrane.org]

- 8. dovepress.com [dovepress.com]

- 9. This compound [medbox.iiab.me]

- 10. mims.com [mims.com]

- 11. Respiratory stimulants | PDF [slideshare.net]

- 12. This compound | C25H46N4O4 | CID 6537439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Effects of doxapram, this compound and lobeline on spirometric, blood gas and acid-base variables in healthy new-born calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dosing in neonates: Special considerations in physiology and trial design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fda.gov [fda.gov]

- 16. Pharmacokinetic and Pharmacodynamic Considerations of Antibiotic Use in Neonates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. publications.ashp.org [publications.ashp.org]

Preclinical Profile of Prethcamide: An In-depth Technical Guide on its Analeptic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prethcamide is a respiratory stimulant, also known as an analeptic, which has been used to counteract respiratory depression. It is a combination of two active components: cropropamide (B41957) and crotethamide.[1][2] This technical guide provides a comprehensive overview of the preclinical studies on the analeptic effects of this compound, with a focus on quantitative data, experimental protocols, and the underlying physiological mechanisms. While this compound is an older drug, understanding its preclinical profile can provide valuable insights for the development of new respiratory stimulants.

Core Analeptic Effects: A Summary of Preclinical Findings

Preclinical research has established that this compound exerts its respiratory stimulant effects through a dual mechanism of action, involving both peripheral and central nervous system pathways.[3] It stimulates peripheral chemoreceptors, primarily in the carotid bodies, and also acts on the central respiratory centers located in the brainstem.[3]

A key preclinical study in healthy newborn calves demonstrated the tangible effects of this compound on respiratory parameters. Following buccal administration, this compound induced a gradual but sustained increase in the partial pressure of arterial oxygen (PaO2) and a corresponding decrease in the partial pressure of arterial carbon dioxide (PaCO2) over a 90-minute observation period. This was accompanied by significant increases in both inspiratory and expiratory volumes, indicating a direct effect on augmenting tidal volume.

Behavioral studies in rats have shown that both components of this compound, crotethamide and cropropamide, are pharmacologically active. When administered in combination, they exhibit additive effects on locomotor activity.[1] Interestingly, a potentiation of effects was observed in other behavioral measures, suggesting a synergistic interaction between the two components in certain central nervous system functions.[1] However, a comparative study from 1967 indicated that the analeptic doxapram (B1670896) was superior to this compound in its respiratory stimulant efficacy.[3] Studies in healthy human volunteers have characterized this compound as a mild and somewhat inconsistent respiratory stimulant with a slow onset and prolonged duration of action, though it was associated with some unpleasant side effects.[4]

Quantitative Data from Preclinical Studies

The available quantitative data from preclinical studies on this compound is limited, with many older studies not being readily accessible in full-text form. The most detailed publicly available data comes from a study in healthy newborn calves.

| Animal Model | Drug Administered | Dose & Route | Time Point | Parameter | Change from Baseline |

| Newborn Calves | This compound | 5 mL (375 mg crotethamide & 375 mg cropropamide), Buccal | 90 minutes | PaO2 | Gradual Increase |

| 90 minutes | PaCO2 | Gradual Decrease | |||

| Not Specified | Inspiratory Volume | Significant Increase | |||

| Not Specified | Expiratory Volume | Significant Increase |

Experimental Protocols

Detailed experimental protocols from early preclinical studies on this compound are not extensively documented in accessible literature. However, based on the nature of the reported findings, the following methodologies are representative of the techniques that would have been employed.

Animal Models and Drug Administration

-

Rodent Models (Rats): For behavioral assessments, adult male rats are commonly used.[1] Drug administration is typically via intraperitoneal (i.p.) or oral (p.o.) routes.

-

Large Animal Models (Calves): Newborn calves have been used to study respiratory parameters. In these studies, this compound has been administered buccally.

Measurement of Respiratory Parameters

-

Spirometry: To measure respiratory volumes and flow, techniques like whole-body plethysmography would be utilized in conscious, restrained animals. Key parameters measured include tidal volume (the volume of air inhaled or exhaled in a single breath), and respiratory rate (breaths per minute).[2][5][6][7]

-

Arterial Blood Gas Analysis: This is a critical procedure for directly assessing the efficacy of a respiratory stimulant. It involves the collection of arterial blood samples to measure PaO2, PaCO2, and pH. Samples are typically analyzed using a blood gas analyzer. To ensure accuracy, samples must be collected anaerobically and analyzed promptly.[8][9][10][11]

Behavioral Assessments in Rodents

-

Locomotor Activity: Assessed using an actophotometer or open-field test. The animal is placed in a novel environment, and its movements are tracked automatically. An increase in locomotor activity is indicative of a central stimulant effect.

-

Operant Conditioning: Used to study more complex behavioral effects. In these paradigms, animals are trained to perform a task (e.g., lever pressing) to receive a reward. The effect of the drug on the rate and pattern of responding is then measured.[1]

Signaling Pathways and Mechanism of Action

This compound's analeptic effect is understood to be mediated through the stimulation of both peripheral and central chemoreceptors.

Peripheral Chemoreceptor Stimulation

The primary peripheral chemoreceptors are the carotid bodies. These specialized sensory organs are sensitive to changes in arterial blood gases (hypoxia, hypercapnia) and pH. Stimulation of the carotid body by a compound like this compound is thought to initiate a signaling cascade that leads to an increased firing rate of the afferent fibers of the carotid sinus nerve. This nerve projects to the nucleus of the solitary tract (NTS) in the brainstem, which in turn activates the central respiratory centers.

References

- 1. Some behavioral effects of this compound compared with those of its two components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spirometry - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. History of Respiratory Stimulants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ventilatory effects of this compound in healthy young men - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tidal breathing parameters measured using structured light plethysmography in healthy children and those with asthma before and after bronchodilator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spirometry and Bronchodilator Test - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Effect of premedication on arterial blood gases prior to cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of oral diazepam premedication on blood gases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biochemia-medica.com [biochemia-medica.com]

- 11. Effect of prehospital advanced airway management on arterial blood gases in the pragmatic airway resuscitation trial - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Pharmacodynamics of Prethcamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prethcamide, a respiratory stimulant, is a combination of two active components: cropropamide (B41957) and crotethamide.[1] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, available quantitative data, and relevant experimental protocols. The information is intended to support further research and development in the field of respiratory stimulants. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the known information and provides general methodologies for its further investigation.

Introduction

This compound is classified as an analeptic, or respiratory stimulant, that has been used to address respiratory depression.[2][3] Its therapeutic effect is derived from the synergistic or additive actions of its two constituent compounds, cropropamide and crotethamide.[1] The primary mechanism of action involves the stimulation of both peripheral chemoreceptors and central respiratory centers in the medulla oblongata.[2] Additionally, an increase in catecholamine release has been suggested as a contributing factor to its overall physiological effects.

Pharmacodynamics

The pharmacodynamic effects of this compound are multifaceted, targeting key regulatory pathways of respiration.

Mechanism of Action

This compound exerts its respiratory stimulant effects through a dual action on the peripheral and central nervous systems.

-

Peripheral Chemoreceptor Stimulation: this compound stimulates peripheral chemoreceptors located in the carotid and aortic bodies. These specialized sensory cells are responsible for detecting changes in blood oxygen, carbon dioxide, and pH levels. Stimulation of these receptors leads to an afferent signal transmission to the respiratory centers in the brainstem, ultimately increasing the rate and depth of breathing.

-

Central Respiratory Center Stimulation: this compound also directly stimulates the respiratory centers within the medulla oblongata. This central action contributes to an enhanced respiratory drive, independent of peripheral chemoreceptor input.

-

Catecholamine Release: It has been reported that this compound may increase the release of catecholamines, such as adrenaline and noradrenaline. This sympathomimetic action could contribute to the overall analeptic and cardiovascular effects observed with the drug.

Signaling Pathways

The precise molecular targets and downstream signaling pathways for this compound have not been fully elucidated in the available literature. However, based on the known mechanisms of other respiratory stimulants and the physiological functions of the target tissues, a putative signaling pathway can be proposed.

Caption: Proposed signaling pathway for this compound.

Quantitative Data

| Parameter | Compound | Value | Species | Reference |

| Acute Toxicity | ||||

| LD50 (Lethal Dose, 50%) | This compound | Not Found | ||

| Cropropamide | Not Found | |||

| Crotethamide | Not Found |

Experimental Protocols

Detailed experimental protocols for assessing the pharmacodynamics of this compound are not explicitly described in the literature. However, standard methodologies for evaluating respiratory stimulants can be adapted.

In Vivo Assessment of Respiratory Stimulation

Objective: To quantify the effects of this compound on respiratory parameters in a preclinical model.

Methodology: Whole-Body Plethysmography

-

Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.

-

Acclimatization: Animals are acclimated to the plethysmography chambers for a defined period before the experiment to minimize stress-induced respiratory changes.

-

Drug Administration: this compound or its individual components are administered via an appropriate route (e.g., intravenous, intraperitoneal). A vehicle control group is included.

-

Data Acquisition: Respiratory parameters including tidal volume (VT), respiratory frequency (f), and minute volume (VE = VT x f) are continuously recorded using a whole-body plethysmograph.

-

Data Analysis: Changes in respiratory parameters from baseline are calculated for each animal and compared between treatment and control groups using appropriate statistical methods.

Caption: Workflow for in vivo respiratory assessment.

In Vitro Assessment of Peripheral Chemoreceptor Stimulation

Objective: To investigate the direct effects of this compound on peripheral chemoreceptor cells.

Methodology: Isolated Carotid Body/Glomus Cell Assay

-

Tissue/Cell Preparation: Carotid bodies are dissected from a suitable animal model (e.g., rabbit, rat) and can be used as a whole organ preparation or dissociated to isolate glomus cells for primary culture.

-

Experimental Setup: The isolated carotid body is superfused with a physiological salt solution. The discharge frequency of the carotid sinus nerve is recorded using a suction electrode. For isolated glomus cells, intracellular calcium levels or membrane potential can be measured using fluorescent dyes or patch-clamp techniques, respectively.

-

Drug Application: this compound or its components are added to the superfusion medium at various concentrations.

-

Data Analysis: The change in carotid sinus nerve discharge frequency, intracellular calcium concentration, or membrane potential in response to the drug is quantified. Dose-response curves can be generated to determine EC50 values.

Assessment of Catecholamine Release

Objective: To quantify the effect of this compound on catecholamine release.

Methodology: In Vivo Microdialysis or In Vitro Adrenal Chromaffin Cell Assay

-

In Vivo Microdialysis:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a relevant brain region (e.g., hypothalamus) or positioned near the adrenal gland of an anesthetized animal.

-

Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid or physiological saline, and dialysate samples are collected at regular intervals before and after this compound administration.

-

Analysis: Catecholamine levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

In Vitro Adrenal Chromaffin Cell Assay:

-

Cell Culture: Primary adrenal chromaffin cells are isolated and cultured.

-

Treatment: Cells are incubated with various concentrations of this compound.

-

Sample Collection: The supernatant is collected to measure released catecholamines.

-

Quantification: Catecholamine levels are determined by HPLC-ED or enzyme-linked immunosorbent assay (ELISA).

-

Caption: Workflow for catecholamine release assays.

Conclusion

This compound is a respiratory stimulant with a mechanism of action attributed to the combined effects of its components, cropropamide and crotethamide, on both peripheral and central respiratory control centers. While its clinical use has been documented, there is a notable lack of publicly available, detailed quantitative pharmacodynamic data. The experimental protocols outlined in this guide provide a framework for future preclinical studies aimed at elucidating the precise molecular interactions, potency, and efficacy of this compound. Further research is warranted to fully characterize its pharmacodynamic profile and to explore its potential therapeutic applications in respiratory medicine.

References

- 1. Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of catecholamines in a small volume (25 μl) of plasma from conscious mouse tail vein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catecholamines Fractionated by LC-MS/MS, Urine Free | ARUP Laboratories Test Directory [ltd.aruplab.com]

A Historical and Technical Review of Prethcamide as a Respiratory Analeptic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prethcamide, a respiratory stimulant marketed under trade names such as Micoren, saw use in the mid-20th century as an analeptic agent. Analeptics are central nervous system stimulants primarily used to counteract respiratory depression, a condition that can arise from drug overdose, anesthesia, or chronic respiratory diseases.[1][2] this compound is a combination of two active components in equal parts by weight: cropropamide (B41957) and crotethamide.[3] Developed by Ciba-Geigy, its application reflected a period in medicine where pharmacological stimulation of respiration was a more common therapeutic strategy.[4] This technical guide provides a comprehensive historical and technical overview of this compound, focusing on its mechanism of action, quantitative data from historical studies, and the experimental protocols used to evaluate its efficacy.

Mechanism of Action

This compound's respiratory stimulant effect stems from its action on both the peripheral and central nervous systems.[4] The primary mechanism involves the stimulation of peripheral chemoreceptors located in the carotid and aortic bodies.[5] These specialized sensory organs detect changes in blood chemistry, including arterial oxygen (PaO2) and carbon dioxide (PaCO2) levels.[6] By stimulating these chemoreceptors, this compound triggers a reflex arc that increases the rate and depth of breathing.

In addition to its peripheral effects, this compound also directly stimulates the respiratory centers located in the medulla oblongata of the brainstem.[5][7] While the precise molecular signaling pathways of its constituent components, cropropamide and crotethamide, are not definitively elucidated in historical literature, a plausible mechanism can be inferred from the known actions of other respiratory stimulants and the physiology of chemoreceptor activation. It is hypothesized that these compounds modulate ion channels within the glomus cells of the carotid body, leading to depolarization, neurotransmitter release, and subsequent afferent signaling to the brainstem to increase ventilatory drive. A potential signaling cascade is illustrated in the diagram below.

Historical Clinical Applications and Efficacy

This compound was investigated for a range of conditions characterized by respiratory insufficiency. Its primary applications included counteracting respiratory depression following anesthesia and in the management of chronic respiratory failure, such as that seen in patients with chronic bronchitis and emphysema.[5][8]

Chronic Ventilatory Failure

A notable study investigated the long-term and short-term effects of oral this compound in patients with chronic ventilatory failure. The study was divided into two parts: a long-term (one month) double-blind crossover trial and a short-term investigation of the immediate effects of a single dose.[5]

Long-Term Oral Administration: In the long-term arm of the study, 13 patients with chronic ventilatory failure received 200 mg of this compound orally four times a day for one month. The results showed no significant subjective or objective changes, including no alteration in the resting partial pressure of carbon dioxide (PCO2).[5]

Short-Term Oral Administration: In the short-term study, 12 patients with chronic ventilatory failure were given a single oral dose of this compound. This resulted in a transient decrease in mixed venous PCO2, with the maximum effect observed at 30 minutes post-administration, where PCO2 levels fell to 93% of the control values. This effect, a reduction of approximately 4 mm Hg, persisted for about three hours.[5]

Acute Respiratory Failure

Another study explored the use of intravenous this compound in patients with acute respiratory failure. The findings from this research provided insights into the immediate hemodynamic and respiratory effects of the drug when administered intravenously.

The following tables summarize the quantitative data from these historical clinical investigations.

Data Presentation

Table 1: Effects of Short-Term Oral this compound in Chronic Ventilatory Failure [5]

| Parameter | Time Post-Administration | Mean Change from Control |

| Mixed Venous PCO2 | 30 minutes | ↓ 7% (approx. 4 mm Hg) |

| 3 hours | Effect persisted |

Table 2: Effects of Long-Term Oral this compound (200 mg q.i.d. for 1 month) in Chronic Ventilatory Failure [5]

| Parameter | Outcome |

| Subjective Improvement | No significant change |

| Objective Improvement | No significant change |

| Resting PCO2 | No significant change |

Experimental Protocols

The evaluation of this compound's efficacy in the mid-20th century relied on the then-current methodologies for assessing respiratory and cardiovascular function.

Study of Oral this compound in Chronic Ventilatory Failure[5]

-

Study Design: The long-term study was a double-blind, single cross-over trial. The short-term study was also a double-blind, single cross-over design.

-

Patient Population: The long-term study included 13 patients with established chronic ventilatory failure. The short-term study involved 12 patients with the same condition.

-

Drug Administration:

-

Long-term: 200 mg of this compound (marketed as Micoren) was administered orally four times daily for one month. A placebo was used for the control period.

-

Short-term: A single oral dose of this compound was given, followed by a placebo on a separate occasion.

-

-

Measurements:

-

Long-term: Subjective and objective clinical assessments were performed. Resting PCO2 was a key objective measure.

-

Short-term: Frequent estimations of mixed venous PCO2 were made using a rebreathing technique for four and a half hours post-ingestion.

-

Historical Context and Decline in Use